![molecular formula C13H11BO4 B13453905 [3-(4-Formylphenoxy)phenyl]boronic acid](/img/structure/B13453905.png)
[3-(4-Formylphenoxy)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Formylphenoxy)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a formylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Formylphenoxy)phenyl]boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-bromodiphenyl ether.
Grignard Reaction: The 4-bromodiphenyl ether reacts with magnesium in the presence of tetrahydrofuran to form a Grignard reagent.
Boronic Acid Formation: The Grignard reagent is then treated with tri-n-butyl borate, followed by acidic work-up to yield the desired boronic acid.
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of more cost-effective starting materials and reagents, as well as improved reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(4-Formylphenoxy)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Suzuki–Miyaura Coupling: [3-(4-Formylphenoxy)phenyl]boronic acid is widely used in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine:
Biological Labeling: The compound can be used for labeling biomolecules due to its ability to form stable complexes with diols.
Industry:
Wirkmechanismus
The mechanism of action of [3-(4-Formylphenoxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its applications in sensing and biological labeling. The boronic acid group interacts with diols to form cyclic esters, which are stable under physiological conditions .
Vergleich Mit ähnlichen Verbindungen
4-Formylphenylboronic acid: This compound is structurally similar but lacks the additional phenoxy group, making it less versatile in certain applications.
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
Uniqueness:
Eigenschaften
Molekularformel |
C13H11BO4 |
|---|---|
Molekulargewicht |
242.04 g/mol |
IUPAC-Name |
[3-(4-formylphenoxy)phenyl]boronic acid |
InChI |
InChI=1S/C13H11BO4/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-9,16-17H |
InChI-Schlüssel |
GJLQRMUAPCYYTM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)OC2=CC=C(C=C2)C=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13453825.png)

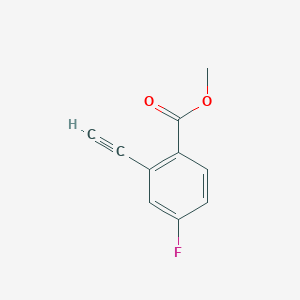
![2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid](/img/structure/B13453839.png)
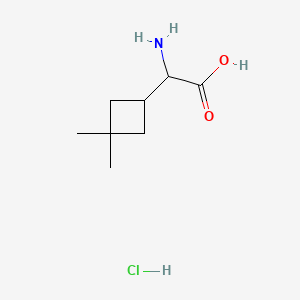
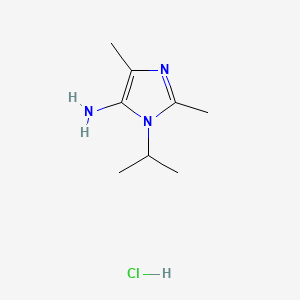
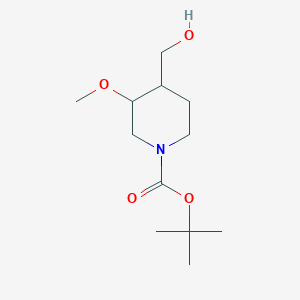
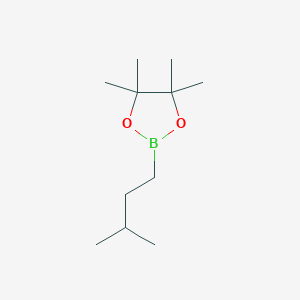
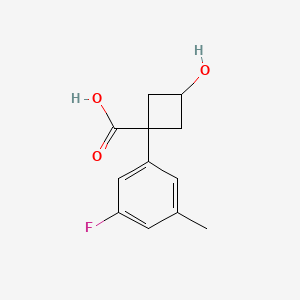
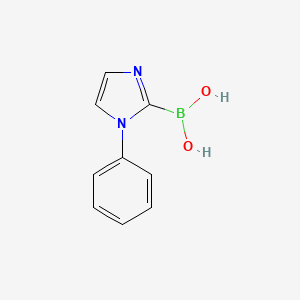

![(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13453894.png)
![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride](/img/structure/B13453896.png)
